Tert-butyl 2-amino-3-cyclohexylpropanoate
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Overview
Description
Tert-butyl 2-amino-3-cyclohexylpropanoate is a chemical compound with the molecular formula C13H25NO2 It is a derivative of amino acids and features a tert-butyl ester group, an amino group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-cyclohexylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylacetic acid and tert-butylamine.
Esterification: Cyclohexylacetic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl cyclohexylacetate.
Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oximes, nitro compounds.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Tert-butyl 2-amino-3-cyclohexylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-cyclohexylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-cyclopropylpropanoate
- Tert-butyl 2-amino-3-phenylpropanoate
- Tert-butyl 2-amino-3-methylpropanoate
Uniqueness
Tert-butyl 2-amino-3-cyclohexylpropanoate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-amino-3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHYVCSFGFKQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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